1-[5-(2-Bromophenoxy)pentyl]imidazole
Description
1-[5-(2-Bromophenoxy)pentyl]imidazole is a substituted imidazole derivative characterized by a pentyl chain linked to an imidazole ring at one end and a 2-bromophenoxy group at the other. Substituted imidazoles are widely recognized for their roles as enzyme inhibitors, antifungal agents, and therapeutic intermediates, with structural variations influencing solubility, bioavailability, and biological activity .
Properties
IUPAC Name |
1-[5-(2-bromophenoxy)pentyl]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O/c15-13-6-2-3-7-14(13)18-11-5-1-4-9-17-10-8-16-12-17/h2-3,6-8,10,12H,1,4-5,9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGOAFDDCOOPLLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCCCN2C=CN=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(2-Bromophenoxy)pentyl]imidazole typically involves the following steps:
Formation of the Bromophenoxy Intermediate: The synthesis begins with the bromination of phenol to form 2-bromophenol. This reaction is usually carried out using bromine in the presence of a suitable solvent like acetic acid.
Alkylation: The next step involves the alkylation of 2-bromophenol with 1,5-dibromopentane to form 1-(5-bromopentyl)-2-bromophenol. This reaction is typically conducted in the presence of a base such as potassium carbonate.
Cyclization: The final step is the cyclization of 1-(5-bromopentyl)-2-bromophenol with imidazole to form 1-[5-(2-Bromophenoxy)pentyl]imidazole. This reaction is usually carried out in the presence of a suitable solvent like dimethylformamide (DMF) and a base such as sodium hydride.
Industrial Production Methods
Industrial production of 1-[5-(2-Bromophenoxy)pentyl]imidazole follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[5-(2-Bromophenoxy)pentyl]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Reduced forms of the compound with hydrogenated functional groups.
Substitution: Substituted derivatives with various nucleophiles replacing the bromine atom.
Scientific Research Applications
1-[5-(2-Bromophenoxy)pentyl]imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[5-(2-Bromophenoxy)pentyl]imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The bromophenoxy group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural and physicochemical properties of 1-[5-(2-Bromophenoxy)pentyl]imidazole and its analogs:
Key Observations:
- Substituent Position and Bioactivity: Bromine placement significantly impacts activity. For example, 5-Bromo-2-phenylbenzimidazole (5-bromo on benzimidazole) may target serotonin receptors, whereas 2-bromophenoxy groups (as in the target compound) could enhance lipid solubility and membrane penetration .
Chain Length and Flexibility :
Pharmacological and Chemical Properties
- Antifungal Activity : Tetrasubstituted imidazoles (e.g., ) show broad-spectrum antifungal activity, attributed to their ability to disrupt fungal cell membranes or inhibit ergosterol biosynthesis .
- Anticancer Potential: Bromothiophene-substituted benzimidazoles () demonstrate cytotoxicity against cancer cell lines, likely via intercalation or topoisomerase inhibition .
- Solubility and Bioavailability : Fluorinated analogs (e.g., 2-(3-fluorophenyl)-1H-benzimidazole) exhibit improved aqueous solubility compared to brominated derivatives, enhancing pharmacokinetic profiles .
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